3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
Overview
Description
3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Vibrational Spectra Analysis
The molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a related compound, have been determined using both Hartree–Fock (HF) and Density Functional Theory (DFT) methods. This study identified five stable conformers of the compound, with comprehensive analysis on the most stable conformer. The experimental and theoretical data comparison provided insight into the compound's geometric and vibrational characteristics, highlighting its potential application in various scientific research areas, especially in understanding molecular behaviors and interactions (Taşal et al., 2009).
Synthesis Methods Development
Research has also focused on developing synthesis methods for related compounds, such as 3- and 4-(1H-azol-1-yl)piperidines, through arylation and subsequent reduction. These methods extend to benzo analogues, providing a framework for synthesizing a variety of compounds that could have applications in drug development, material science, and chemical research (Shevchuk et al., 2012).
Potential Pharmacological Applications
A study on 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine derivatives revealed their potential as α1-AR antagonists, indicating a possible application in developing treatments for conditions influenced by α1-adrenergic receptors. This research underscores the compound's relevance in pharmaceutical sciences, offering a pathway to new therapeutic agents (Li et al., 2008).
Chemical Synthesis and Reactions
Another significant application involves the preparation and reactions of 6-arylsulphonimidobenzoxazol-2(3H)-ones, demonstrating how the compound undergoes various reactions to yield substituted benzoxazol-2(3H)-ones. This research contributes to the field of organic chemistry by providing insights into the reactivity and functionalization of benzoxazole derivatives, with implications for synthesizing novel compounds with specific properties (Baxter et al., 1970).
Properties
IUPAC Name |
3-piperidin-4-yl-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12-14(9-5-7-13-8-6-9)10-3-1-2-4-11(10)16-12/h1-4,9,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDARRYSVKYQEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462299 | |
Record name | 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215878-20-9 | |
Record name | 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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